molecular formula C12H9N5 B12526975 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine CAS No. 651769-41-4

3-[4-(2H-tetrazol-5-yl)phenyl]pyridine

Cat. No.: B12526975
CAS No.: 651769-41-4
M. Wt: 223.23 g/mol
InChI Key: NUYLSKWRMFQRDJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[4-(2H-tetrazol-5-yl)phenyl]pyridine can be synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The structure and identity of the compound are confirmed using various spectroscopic techniques, including 1H and 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, high-resolution mass spectrometry, and thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to obtain the desired compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2H-tetrazol-5-yl)phenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Mechanism of Action

The mechanism of action of 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to act as bioisosteres of carboxylic acids, allowing them to interact with various biological receptors . The compound’s planar structure and electron-donating properties facilitate receptor-ligand interactions, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the tetrazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different scientific fields, making it a valuable compound for research and development.

Properties

CAS No.

651769-41-4

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

3-[4-(2H-tetrazol-5-yl)phenyl]pyridine

InChI

InChI=1S/C12H9N5/c1-2-11(8-13-7-1)9-3-5-10(6-4-9)12-14-16-17-15-12/h1-8H,(H,14,15,16,17)

InChI Key

NUYLSKWRMFQRDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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